molecular formula C25H26O2S B1321381 6-(Tritylthio)-hexanoic acid CAS No. 80441-55-0

6-(Tritylthio)-hexanoic acid

Cat. No.: B1321381
CAS No.: 80441-55-0
M. Wt: 390.5 g/mol
InChI Key: ILAPAFBLFPIIBL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tritylthio)-hexanoic acid typically involves the reaction of hexanoic acid with trityl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a trityl cation, which then reacts with the thiol group of hexanoic acid to form the desired product. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(Tritylthio)-hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The trityl group can be removed under reductive conditions to yield the free thiol.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Trifluoroacetic acid or other strong acids

Major Products:

    Oxidation: Disulfides or sulfonic acids

    Reduction: Free thiol

    Substitution: Various substituted thiols depending on the reagent used

Scientific Research Applications

6-(Tritylthio)-hexanoic acid has several applications in scientific research, including:

    Chemistry: Used as a protecting group for thiols in organic synthesis, allowing for selective reactions and easy removal under mild conditions.

    Biology: Potential use in the development of thiol-based drugs and as a probe for studying thiol-disulfide exchange reactions in proteins.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, where the trityl group provides steric protection and stability.

Comparison with Similar Compounds

  • 6-(Tritylthio)-butanoic acid
  • 6-(Tritylthio)-pentanoic acid
  • 6-(Tritylthio)-heptanoic acid

Comparison: 6-(Tritylthio)-hexanoic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to shorter or longer chain analogs, it offers optimal solubility and stability for various applications. The trityl group provides consistent steric protection across these compounds, but the hexanoic acid backbone offers a distinct advantage in terms of reactivity and application versatility.

Properties

IUPAC Name

6-tritylsulfanylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O2S/c26-24(27)19-11-4-12-20-28-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAPAFBLFPIIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614436
Record name 6-[(Triphenylmethyl)sulfanyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80441-55-0
Record name 6-[(Triphenylmethyl)sulfanyl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Tritylsulfanyl-hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 6-(Tritylthio)-hexanoic acid used in the synthesis of thiol-derivatized porphyrins?

A: this compound serves as a protected form of a thiol (-SH) group. The trityl (triphenylmethyl) group is a bulky protecting group that can be easily removed under specific conditions. This is crucial in porphyrin chemistry because the thiol group can interfere with the porphyrin synthesis reaction itself. By using this compound, researchers can introduce a latent thiol group that is unreactive during porphyrin formation. Later, the trityl group can be cleaved, revealing the free thiol needed for subsequent reactions, such as attaching the porphyrin to gold surfaces. []

Q2: What is the role of this compound in the synthesis of S-2-Benzyloxy Carboamino-6-(tritylthio)hexanoic Acid Methyl Ester?

A: In the synthesis of S-2-Benzyloxy Carboamino-6-(tritylthio)hexanoic Acid Methyl Ester, this compound serves as a building block that introduces the 6-(tritylthio)hexanoyl moiety into the target molecule. [] This protected thiol group remains intact throughout the synthesis and can be later deprotected to yield a free thiol group. This strategy highlights the utility of this compound in constructing more complex molecules with strategically placed protected thiol functionalities.

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